tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate
Overview
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate is a chemical compound widely used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by the presence of tert-butyl groups, which provide steric hindrance and stability.
Preparation Methods
The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methylcarbamate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is isolated through standard purification techniques such as crystallization or distillation .
Chemical Reactions Analysis
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of this compound oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of this compound alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Scientific Research Applications
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate is extensively used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Organic Synthesis: It serves as a protecting group for amines, allowing for selective reactions and the synthesis of complex molecules.
Biological Studies: The compound is used in the synthesis of peptides and proteins, where it helps to protect amino groups during the assembly of peptide chains.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, where it aids in the synthesis of drug candidates by protecting reactive amine groups
Mechanism of Action
The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate involves the stabilization of reactive intermediates through steric hindrance provided by the tert-butyl groups. The compound acts as an electrophile, facilitating nucleophilic addition reactions. The resonance stabilization of the tert-butoxycarbonyl group also plays a crucial role in its reactivity .
Comparison with Similar Compounds
tert-Butyl N-[(tert-butoxy)carbonyl]-N-methylcarbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: This compound is similar in structure but lacks the N-methyl group, making it less sterically hindered.
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate: This compound has an additional oxoethyl group, which alters its reactivity and applications.
The unique feature of this compound is its combination of steric hindrance and stability, making it an effective protecting group in various chemical syntheses.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)15-8(13)12(7)9(14)16-11(4,5)6/h1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRSSKDCUAPDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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